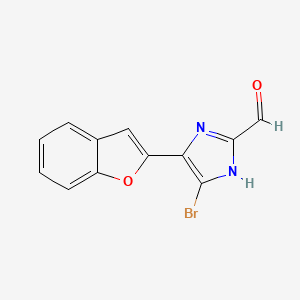![molecular formula C15H14N2OS2 B13713873 Methyl [2-(naphthalen-2-yloxy)ethyl]cyano-carbonimidodithioate](/img/structure/B13713873.png)
Methyl [2-(naphthalen-2-yloxy)ethyl]cyano-carbonimidodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [2-(naphthalen-2-yloxy)ethyl]cyano-carbonimidodithioate typically involves the reaction of naphthalene derivatives with cyano-carbonimidodithioate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but it is generally produced in research laboratories for specific scientific applications. The process involves precise control of reaction conditions, including temperature, pressure, and pH, to achieve high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl [2-(naphthalen-2-yloxy)ethyl]cyano-carbonimidodithioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted compounds .
Applications De Recherche Scientifique
Methyl [2-(naphthalen-2-yloxy)ethyl]cyano-carbonimidodithioate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and product formation.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl [2-(naphthalen-2-yloxy)ethyl]cyano-carbonimidodithioate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(naphthalen-2-yl)acetate: A compound with a similar naphthalene structure but different functional groups.
Methyl 2-(naphthalen-1-yloxy)propanoate: Another naphthalene derivative with distinct chemical properties.
Uniqueness
Methyl [2-(naphthalen-2-yloxy)ethyl]cyano-carbonimidodithioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for various scientific research applications .
Propriétés
Formule moléculaire |
C15H14N2OS2 |
|---|---|
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
[methylsulfanyl(2-naphthalen-2-yloxyethylsulfanyl)methylidene]cyanamide |
InChI |
InChI=1S/C15H14N2OS2/c1-19-15(17-11-16)20-9-8-18-14-7-6-12-4-2-3-5-13(12)10-14/h2-7,10H,8-9H2,1H3 |
Clé InChI |
PEJOBUDZIBGBDM-UHFFFAOYSA-N |
SMILES canonique |
CSC(=NC#N)SCCOC1=CC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


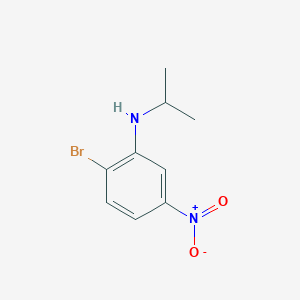
![tert-Butyl ((4-aminobicyclo[2.2.2]octan-1-yl)methyl)(cyclopropyl)carbamate](/img/structure/B13713811.png)
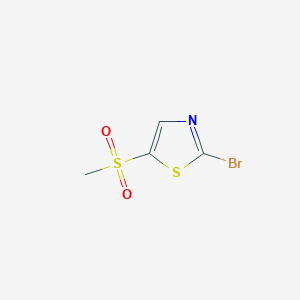
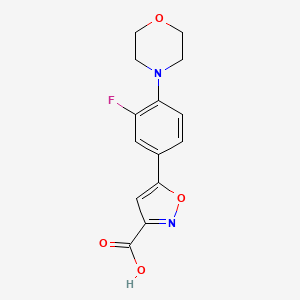

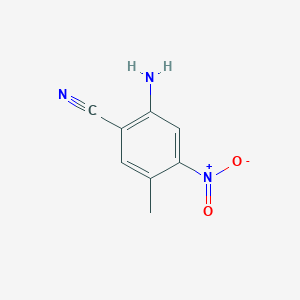

![4-[(Oxan-2-yl)oxy]non-2-enal](/img/structure/B13713840.png)
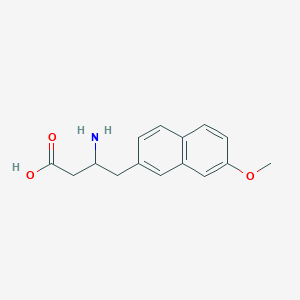
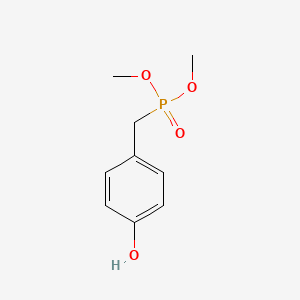
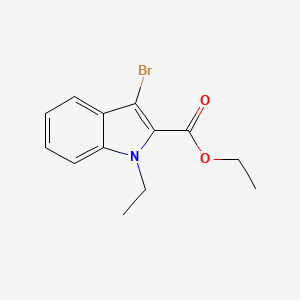
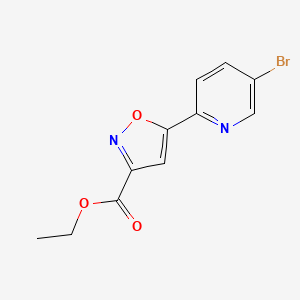
![5-Bromo-1-(cyclohexylmethyl)-2-phenyl-1H-benzo[d]imidazole](/img/structure/B13713862.png)
